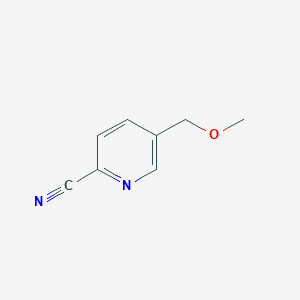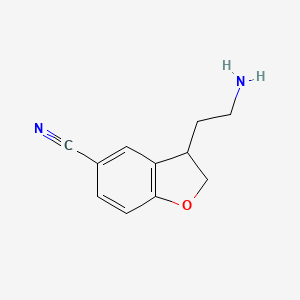
N,2-dihydroxybenzimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,2-dihydroxybenzimidoyl chloride is a chemical compound that has garnered interest in the scientific community due to its diverse range of applications across various fields of research and industry. This compound is known for its unique chemical structure, which includes a benzene ring substituted with hydroxyl groups and a carboximidoyl chloride group.
Preparation Methods
The synthesis of N,2-dihydroxybenzimidoyl chloride typically involves the reaction of 2,4-dihydroxybenzonitrile with thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N,2-dihydroxybenzimidoyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines
Scientific Research Applications
N,2-dihydroxybenzimidoyl chloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N,2-dihydroxybenzimidoyl chloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include the inhibition of key metabolic enzymes and disruption of cellular processes .
Comparison with Similar Compounds
N,2-dihydroxybenzimidoyl chloride can be compared with other similar compounds such as:
Properties
Molecular Formula |
C7H6ClNO2 |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
N,2-dihydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H6ClNO2/c8-7(9-11)5-3-1-2-4-6(5)10/h1-4,10-11H |
InChI Key |
GXCBRLCYJQRWJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Methyl 2-[ethyl(3-hydroxyphenyl)amino]acetate](/img/structure/B8518241.png)

methanone](/img/structure/B8518257.png)
![4-Hydroxy-7,8,9,10-tetrahydrobenzo[f]quinoxaline-2,3(1H,4H)-dione](/img/structure/B8518262.png)
